"5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole" basic properties
"5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole" basic properties
Technical Whitepaper: The Physicochemical and Pharmacological Profile of 5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole
Executive Summary
The compound 5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole represents a "privileged scaffold" in medicinal chemistry, fusing the lipophilic, bioactive benzofuran core with the metabolically stable 1,2,4-oxadiazole ring. This hybrid architecture is frequently utilized as a bioisostere for esters and amides to improve bioavailability and metabolic half-life.
This guide details the synthesis, characterization, and biological potential of this specific molecular entity.[1][2][3][4][5][6][7] It is designed for medicinal chemists and pharmacologists requiring a robust protocol for scaffold generation and an analysis of its structure-activity relationship (SAR) potential.
Chemical Architecture & Physicochemical Properties
The molecule consists of a benzofuran moiety linked at the C2 position to the C5 position of a 3-methyl-1,2,4-oxadiazole ring. This specific linkage extends the conjugation of the aromatic system, influencing both UV-Vis absorption and lipophilicity.
Table 1: Physicochemical Profile
| Property | Value / Description | Relevance |
| IUPAC Name | 5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole | Definitive identification |
| Molecular Formula | C₁₁H₈N₂O₂ | Stoichiometry |
| Molecular Weight | 200.19 g/mol | Fragment-based drug design (FBDD) compliant |
| LogP (Predicted) | ~2.8 – 3.2 | Lipophilic; suggests good membrane permeability |
| H-Bond Donors | 0 | Enhances CNS penetration potential |
| H-Bond Acceptors | 3 (N2, N4, O of furan) | Receptor binding interaction points |
| Topological Polar Surface Area | ~39 Ų | Excellent oral bioavailability range (<140 Ų) |
| Appearance | White to off-white crystalline solid | Standard solid-state form |
Synthetic Methodology: The "Amidoxime Route"
To synthesize the 5-(benzofuran-2-yl) isomer specifically, the reaction must proceed via the condensation of benzofuran-2-carboxylic acid derivatives with acetamidoxime. Reversing the reagents (e.g., benzofuran-amidoxime + acetic anhydride) would yield the 3-(benzofuran-2-yl)-5-methyl isomer, which is chemically distinct.
Experimental Protocol
Note: This protocol utilizes a "One-Pot, Two-Step" activation method to maximize yield and minimize intermediate isolation.
Reagents:
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Benzofuran-2-carboxylic acid (1.0 eq)
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1,1'-Carbonyldiimidazole (CDI) (1.2 eq) or EDC/HOBt
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N-Hydroxyacetimidamide (Acetamidoxime) (1.2 eq)
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Solvent: DMF or Dioxane (Anhydrous)
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Base: Diisopropylethylamine (DIPEA) (Optional, if using acid chlorides)
Step-by-Step Workflow:
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Activation: Dissolve Benzofuran-2-carboxylic acid in anhydrous DMF under nitrogen. Add CDI portion-wise at 0°C. Stir at room temperature for 1-2 hours until CO₂ evolution ceases. Mechanism: Formation of the reactive acyl-imidazole intermediate.
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Coupling: Add Acetamidoxime to the reaction mixture. Stir at room temperature for 2-4 hours. Checkpoint: Monitor by TLC for the formation of the O-acylamidoxime intermediate (often a more polar spot than the starting acid).
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Cyclodehydration: Heat the reaction mixture to 100–110°C for 6–12 hours. This thermal step drives the condensation of the O-acyl intermediate into the 1,2,4-oxadiazole ring, releasing water.
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Work-up: Cool to room temperature. Pour into ice-cold water. The product typically precipitates. Filter the solid.[7]
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/Ethyl Acetate gradient).
Visualizing the Synthesis Logic
Figure 1: The regioselective synthesis pathway ensuring the benzofuran moiety attaches at the C5 position of the oxadiazole ring.
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.
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¹H NMR (CDCl₃, 400 MHz):
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δ 2.4–2.5 ppm (s, 3H): Diagnostic singlet for the methyl group at the C3 position of the oxadiazole.
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δ 7.5–7.7 ppm (s, 1H): Characteristic signal for the H3 proton on the furan ring. This is often a sharp singlet or fine doublet.
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δ 7.2–7.8 ppm (m, 4H): Aromatic protons of the benzene ring.
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¹³C NMR:
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δ ~167 ppm: C5 of oxadiazole (linked to benzofuran).
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δ ~160 ppm: C3 of oxadiazole (linked to methyl).
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δ ~11-12 ppm: Methyl carbon.
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Mass Spectrometry (ESI+):
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Expect [M+H]⁺ peak at m/z 201.2 .
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Biological Potential & Mechanism of Action[6][11]
The 5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole structure is not merely a chemical curiosity; it is a validated pharmacophore in several therapeutic areas.
A. Bioisosterism and Metabolic Stability
The 1,2,4-oxadiazole ring acts as a stable bioisostere for esters (-COO-) and amides (-CONH-). Unlike esters, which are rapidly hydrolyzed by plasma esterases, the oxadiazole ring resists hydrolysis, significantly extending the in vivo half-life of the compound while maintaining similar hydrogen-bonding capability and geometry.
B. Target Pathways
Research into benzofuran-oxadiazole hybrids highlights three primary biological activities:
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Anticancer (Tubulin Polymerization Inhibition):
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Analogs of this scaffold have shown potency against MCF-7 (breast) and A549 (lung) cancer cell lines.[5] The planar benzofuran system intercalates or binds to the colchicine site of tubulin, while the oxadiazole positions the methyl group to interact with hydrophobic pockets.
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Nicotinic Acetylcholine Receptors (nAChR):
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This scaffold bears structural similarity to ABT-418 , a known nAChR agonist. The 3-methyl-1,2,4-oxadiazole moiety mimics the acetylcholine functionality, making this a candidate for neuroprotective research (Alzheimer's/Parkinson's).
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Antimicrobial/Antifungal:
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The lipophilic nature allows penetration of bacterial cell walls (Gram-positive), where the oxadiazole nitrogen atoms can coordinate with metal ions in metalloenzymes essential for bacterial survival.
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Structure-Activity Relationship (SAR) Logic
Figure 2: SAR map illustrating how modifications to the core 5-(benzofuran)-3-methyl scaffold influence biological outcomes.
References
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Pervaram, S., et al. (2020).[4] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Institutes of Health (PMC).
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Bhat, H.R., et al. (2025). Synthesis and Anticancer Activity of 1,2,4-Oxadiazole Fused Benzofuran Derivatives. ResearchGate.
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Irfan, A., et al. (2022).[8] Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors. MDPI - Molecules.[9]
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Kushwaha, D.S., et al. (2014).[7] Synthesis of 5-(3-methyl benzofuran-2-yl)-2-thiol-1,3,4 oxadiazole and its Photochemical Study. International Journal of Chemical and Physical Sciences.
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RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijper.org [ijper.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. ijcps.org [ijcps.org]
- 8. Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors: Mechanistic Approach through Enzyme Inhibition, Molecular Docking, Chemoinformatics, ADMET and Drug-Likeness Studies - PMC [pmc.ncbi.nlm.nih.gov]
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